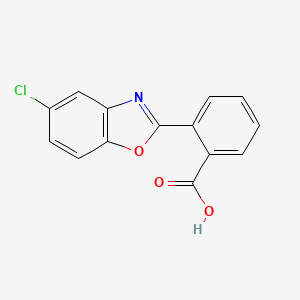

2-(5-氯-1,3-苯并噁唑-2-基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid” is a derivative of benzoxazole . Benzoxazole is a bicyclic planar molecule and is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The synthesis of benzoxazole derivatives involves a condensation reaction between 2-aminophenol and aldehydes to produce 2-aryl benzoxazole derivatives .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be confirmed by IR, 1H/13C-NMR, and mass . Benzoxazole is a bicyclic planar molecule .Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways . The reaction was performed with ethyl ester substituted benzoic acid, substituted benzoyl chloride, and POCl3 in 1,4-dioxane at 90 C for 15 h .科学研究应用

结构分析和配位化合物

2-(5-氯-1,3-苯并噁唑-2-基)苯甲酸已被研究其结构特性和形成配位化合物的能力。Téllez等人(2013年)合成了含有这种分子的化合物,并研究了其稳定结构和晶体形成。他们还讨论了与钴和镍形成配位化合物的合成和结构研究,突出了这种分子在创造新化合物方面的潜力(Téllez等人,2013年)。

抗菌和抗癌应用

Fathima等人(2022年)探索了2-(5-氯-1,3-苯并噁唑-2-基)苯甲酸衍生物的设计、合成和抗癌药物评价。他们的研究包括抗菌、抗真菌、抗氧化和抗癌活性,展示了该化合物在药理学中的多方面潜力(Fathima et al., 2022)。

Balaswamy等人(2012年)还合成了2-取代苯并噁唑衍生物并评估了它们的抗菌活性。这项研究进一步支持了从2-(5-氯-1,3-苯并噁唑-2-基)苯甲酸衍生的化合物的抗菌潜力(Balaswamy et al., 2012)。

光物理和电化学应用

Phatangare等人(2013年)的研究深入探讨了2-(5-氯-1,3-苯并噁唑-2-基)苯甲酸的新型荧光衍生物的合成,分析了它们的光物理性质和抗菌活性。这表明了该化合物在开发具有潜在生物医学应用的新型荧光材料中的实用性(Phatangare et al., 2013)。

Zhao等人(2015年)研究了苯并噁唑衍生物在非水介质中的电化学和电化学发光(ECL)。他们的发现对于了解这些化合物的电化学性质以及它们在电子和光子器件中的潜在应用具有重要意义(Zhao et al., 2015)。

作用机制

Target of Action

Benzoxazole derivatives, which this compound is a part of, have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Mode of Action

Benzoxazole derivatives have been found to display antifungal activity, similar to the standard drug voriconazole against aspergillus niger . This suggests that the compound may interact with its targets to inhibit the growth of certain fungi.

Biochemical Pathways

Benzoxazole derivatives have been synthesized via different pathways . The synthesis of benzoxazole derivatives involves a condensation reaction between 2-aminophenol and aldehydes to produce 2-aryl benzoxazole derivatives .

Result of Action

Benzoxazole derivatives have been found to display antimicrobial activity with minimum inhibitory concentration (mic) values comparable to ofloxacin and fluconazole . This suggests that the compound may have a similar effect at the molecular and cellular level.

Action Environment

The synthesis of benzoxazole derivatives has been carried out under different reaction conditions and catalysts . This suggests that the compound’s action, efficacy, and stability may be influenced by the reaction conditions and catalysts used in its synthesis.

未来方向

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . Therefore, the future direction could be to explore more synthetic methodologies for benzoxazole derivatives and their potential applications in medicinal, pharmaceutical, and industrial areas.

属性

IUPAC Name |

2-(5-chloro-1,3-benzoxazol-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO3/c15-8-5-6-12-11(7-8)16-13(19-12)9-3-1-2-4-10(9)14(17)18/h1-7H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHIRACFGHCDQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,5-triethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2477008.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2477010.png)

![4-[(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2477017.png)

![Ethyl 4-[[2-[[5-(benzamidomethyl)-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2477021.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2477022.png)

![4-[(2-Isopropyl-5-methylphenoxy)methyl]aniline](/img/structure/B2477024.png)

![2-(Furan-2-yl)-5-(furan-2-yl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2477025.png)